N-Pentadec-2-enoyl-L-tyrosine
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Overview
Description
N-Pentadec-2-enoyl-L-tyrosine is a compound with the molecular formula C24H37NO4. It contains a total of 66 bonds, including 29 non-hydrogen bonds, 9 multiple bonds, 16 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentadec-2-enoyl-L-tyrosine typically involves the coupling of pentadec-2-enoic acid with L-tyrosine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the pentadec-2-enoic acid with L-tyrosine under controlled conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Pentadec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds or carbonyl groups to their respective reduced forms.
Substitution: The aromatic ring of the tyrosine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the double bonds or carbonyl groups.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
N-Pentadec-2-enoyl-L-tyrosine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-Pentadec-2-enoyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
N-2-Pentadecenoyl-L-tyrosine: A closely related compound with similar structural features.
L-Tyrosine Derivatives: Other derivatives of L-tyrosine that share similar functional groups and reactivity.
Uniqueness
N-Pentadec-2-enoyl-L-tyrosine is unique due to its specific combination of a long aliphatic chain with an unsaturated bond and the aromatic tyrosine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
825637-87-4 |
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Molecular Formula |
C24H37NO4 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(pentadec-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23(27)25-22(24(28)29)19-20-15-17-21(26)18-16-20/h13-18,22,26H,2-12,19H2,1H3,(H,25,27)(H,28,29)/t22-/m0/s1 |
InChI Key |
KCMHEERQAOYHEB-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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